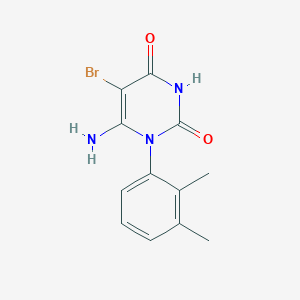
6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Vue d'ensemble
Description
6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a synthetic organic compound belonging to the pyrimidinedione class. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of amino, bromo, and dimethylphenyl groups in its structure suggests potential for various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method might include:
Bromination: Introduction of the bromo group to the pyrimidinedione ring.
Amination: Introduction of the amino group.
Aryl Substitution: Attachment of the 2,3-dimethylphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or dimethylphenyl groups.
Reduction: Reduction reactions could modify the bromo group or other functional groups.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group could yield various substituted pyrimidinediones.
Applications De Recherche Scientifique
6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Research: Studying its interactions with biological targets.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The presence of the amino and bromo groups could facilitate binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2,4(1H,3H)-pyrimidinedione: Lacks the amino and dimethylphenyl groups.
6-amino-2,4(1H,3H)-pyrimidinedione: Lacks the bromo and dimethylphenyl groups.
1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione: Lacks the amino and bromo groups.
Uniqueness
The combination of amino, bromo, and dimethylphenyl groups in 6-AMINO-5-BROMO-1-(2,3-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE makes it unique, potentially offering distinct reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
6-amino-5-bromo-1-(2,3-dimethylphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-6-4-3-5-8(7(6)2)16-10(14)9(13)11(17)15-12(16)18/h3-5H,14H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWNMRAQHUQCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C(=O)NC2=O)Br)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-(2-bromo-4,6-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B4239258.png)


![3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239275.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4239288.png)
![4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4239339.png)
![N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4239342.png)
![5-(2-methoxyphenyl)-1-methyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4239349.png)
